molecular formula C15H20N4O B271776 N-[2-(dimethylamino)ethyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine

N-[2-(dimethylamino)ethyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine

Cat. No. B271776
M. Wt: 272.35 g/mol
InChI Key: ZCGJRSFBALILDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(dimethylamino)ethyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine, also known as DPBA, is a chemical compound that has been widely used in scientific research. DPBA is a small molecule that has been shown to have various biochemical and physiological effects.

Mechanism of Action

N-[2-(dimethylamino)ethyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine is thought to work by binding to specific proteins and modulating their activity. This compound has been shown to bind to the protein Hsp90, which is involved in the regulation of various cellular processes. This compound has also been shown to bind to ion channels, which are involved in the transmission of electrical signals in the nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This compound has also been shown to modulate the activity of ion channels, which can affect the transmission of electrical signals in the nervous system.

Advantages and Limitations for Lab Experiments

N-[2-(dimethylamino)ethyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine has several advantages for use in lab experiments. This compound is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. Additionally, this compound has been shown to have low toxicity, making it safe for use in lab experiments. However, this compound has some limitations. This compound can be difficult to synthesize, and it can be expensive. Additionally, this compound may have off-target effects, which can complicate the interpretation of results.

Future Directions

There are many future directions for research on N-[2-(dimethylamino)ethyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine. One direction is to further investigate the anticancer properties of this compound and its potential as a cancer treatment. Another direction is to study the role of this compound in modulating ion channel activity and its potential as a treatment for neurological disorders. Additionally, researchers could explore the use of this compound as a tool to study protein-protein interactions and their role in disease.

Synthesis Methods

N-[2-(dimethylamino)ethyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine can be synthesized using a multi-step process. The first step involves the reaction of 2-bromoethylamine hydrobromide with 3-hydroxybenzaldehyde to form 2-[(3-hydroxybenzyl)amino]ethyl bromide. The second step involves the reaction of 2-[(3-hydroxybenzyl)amino]ethyl bromide with 2-chloropyrimidine to form this compound.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-N-[3-(2-pyrimidinyloxy)benzyl]amine has been widely used in scientific research as a tool to study various biological processes. This compound has been shown to have anticancer properties and has been used in cancer research. This compound has also been used to study the role of protein-protein interactions in various diseases. Additionally, this compound has been used to study the role of ion channels in the nervous system.

properties

Molecular Formula

C15H20N4O

Molecular Weight

272.35 g/mol

IUPAC Name

N//',N//'-dimethyl-N-[(3-pyrimidin-2-yloxyphenyl)methyl]ethane-1,2-diamine

InChI

InChI=1S/C15H20N4O/c1-19(2)10-9-16-12-13-5-3-6-14(11-13)20-15-17-7-4-8-18-15/h3-8,11,16H,9-10,12H2,1-2H3

InChI Key

ZCGJRSFBALILDU-UHFFFAOYSA-N

SMILES

CN(C)CCNCC1=CC(=CC=C1)OC2=NC=CC=N2

Canonical SMILES

CN(C)CCNCC1=CC(=CC=C1)OC2=NC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.